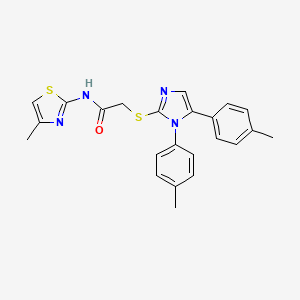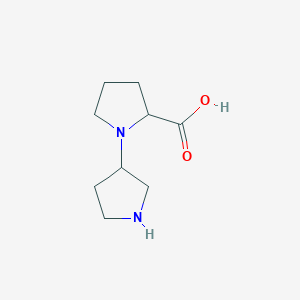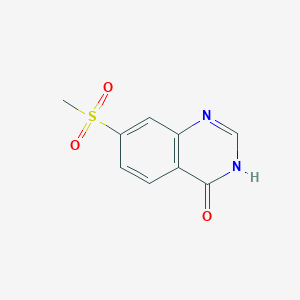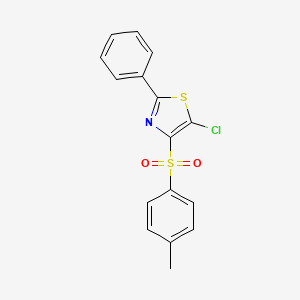
(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures (the phenyl, oxadiazole, and pyrrolidine rings) as well as a carbon-carbon double bond (indicated by the ‘prop-2-en-1-one’ in its name) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic (fat-soluble), while the presence of the oxadiazole ring could contribute to its chemical stability .Scientific Research Applications
Polymeric Complexes and Photoluminescent Materials
One fascinating area of research is the study of polymeric complexes involving oxadiazole derivatives, similar in structure to (Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one. For instance, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole and its one-dimensional polymeric complex with ZnCl2 have been synthesized, demonstrating the formation of one-dimensional chains through intermolecular π-π interactions. These materials exhibit potential for creating helical chain structures that stack together, offering avenues for novel material science applications, particularly in light-emitting devices due to their unique photophysical properties (Hou et al., 2013).
Anticancer Agents
Another critical application is in the development of novel anticancer agents. Compounds with an oxadiazole structure have been identified as potent apoptosis inducers, demonstrating good activity against several cancer cell lines. These findings suggest that modifications to the oxadiazole moiety, such as those found in the given compound, could lead to new anticancer therapies. The discovery process involves cell-based high-throughput screening assays and structure-activity relationship (SAR) studies, highlighting the compound's potential in cancer treatment (Zhang et al., 2005).
Electron-Transporting Materials
The research into oxadiazole derivatives extends into the field of organic electronics, particularly as electron-transporting materials for organic light-emitting diodes (OLEDs). These compounds have been found to exhibit high electron mobilities and efficient exciton-blocking capabilities, making them excellent candidates for enhancing the performance of OLED devices. The incorporation of trifluoromethyl groups, as seen in the given compound, can significantly influence the material's electron affinity and transport properties, leading to devices with reduced driving voltages and improved efficiency (Shih et al., 2015).
Synthetic Applications
In synthetic chemistry, compounds containing the 1,2,4-oxadiazole ring have been employed in novel syntheses of complex molecules. These syntheses often involve the creation of new bonds and the formation of heterocyclic structures that could have diverse applications, ranging from medicinal chemistry to materials science. The methodologies developed around these reactions offer valuable tools for constructing molecules with intricate architectures and functional properties, demonstrating the versatility of oxadiazole derivatives in synthetic applications (Katritzky et al., 2000).
Fluorescent Chemosensors
Furthermore, oxadiazole derivatives have been explored as components of fluorescent chemosensors, especially for the detection and discrimination of metal ions. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can enhance the sensor's sensitivity and selectivity towards specific ions. These chemosensors could be crucial for environmental monitoring, medical diagnostics, and industrial applications, where precise and efficient detection of metal ions is essential (Formica et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-phenyl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)15-20-14(21-24-15)12-8-9-22(10-12)13(23)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOJYPPEEQIOIF-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2604328.png)
![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2604330.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2604331.png)

![N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide](/img/structure/B2604334.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)


![3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2604344.png)
